molecular formula C12H17NO3 B2798675 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-68-1

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2798675
CAS RN: 338399-68-1
M. Wt: 223.272
InChI Key: MNYJVCSZOXCZEC-VOTSOKGWSA-N
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Description

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as DMFU, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biotransformation and Environmental Detoxification

Biotransformation studies have explored the degradation and detoxification processes of related compounds by microorganisms. Research conducted by Schlueter et al. (2013) detailed the biotransformation of p-tert-amylphenol, a compound within the same class, by selected bacteria and fungi. The study highlighted mechanisms through which these microorganisms degrade environmental pollutants, leading to detoxification, albeit not directly related to the exact compound , it shows a potential environmental application of understanding such chemical transformations (Schlueter et al., 2013).

Synthesis and Antimicrobial Activity

Research into the synthesis of related compounds has also been reported. Ashok et al. (2014) described the solvent-free synthesis of furan and carbazole derivatives under microwave irradiation, focusing on their antimicrobial properties. This demonstrates the synthetic versatility and potential application of compounds like 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate in developing new antimicrobial agents (Ashok et al., 2014).

CO2 Capture and Structural Analysis

Heimgert et al. (2018) synthesized a carbamate compound with potential applications in CO2 capture from the atmosphere, showcasing the environmental utility of such chemicals. Their study provides insight into the structural basis for CO2 capture and the stabilization mechanisms through intramolecular hydrogen bonding (Heimgert et al., 2018).

Photoreactive Protecting Groups

The research on 2,5-dimethylphenacyl (DMP) carbamates by Kammari et al. (2007) explores their application as photoremovable protecting groups for amines and amino acids. This study demonstrates the potential use of similar carbamate structures in the controlled release of amines and amino acids, essential for synthetic and biochemistry applications (Kammari et al., 2007).

properties

IUPAC Name

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)9-16-11(14)13-7-6-10-5-4-8-15-10/h4-8H,9H2,1-3H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJVCSZOXCZEC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)NC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)COC(=O)N/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

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